N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-22-20(26)18-13-8-3-2-4-10-17(13)28-21(18)23-19(25)16-11-14(24)12-7-5-6-9-15(12)27-16/h5-7,9,11H,2-4,8,10H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQMLOUGZHOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a chromene precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification methods such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that chromene derivatives possess significant anticancer properties. The compound has shown promise as a potential inhibitor of cancer cell proliferation. For example, research has demonstrated that derivatives of chromene can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Chromene derivatives have also been investigated for their antimicrobial activities. The presence of the cyclohepta[b]thiophene moiety in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacteria and fungi. Preliminary studies suggest that compounds with similar structures exhibit potent antibacterial activity against multi-drug resistant strains .
Pharmacological Applications
Neuroprotective Effects
There is growing interest in the neuroprotective potential of chromene derivatives. Some studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the inhibition of neuroinflammatory processes and modulation of neurotransmitter systems.
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Research indicates that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Polymer Chemistry
In material science, N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices that may exhibit improved performance in various applications such as coatings and composites .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the efficacy against breast cancer cells | Induced apoptosis via PI3K/Akt pathway modulation |
| Antimicrobial Activity Assessment | Tested against E. coli and Staphylococcus aureus | Significant inhibition observed at low concentrations |
| Neuroprotective Study | Investigated effects on neuronal cell lines | Reduced oxidative stress markers significantly |
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Cyclohepta[b]thiophene Cores
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 301322-23-6)
- Structure : Cyclopenta[b]thiophene core with phenylcarbamoyl and thiophene-carboxamide substituents.
- Key Differences : Smaller cyclopentane ring (vs. cycloheptane in the target compound) and phenyl substituent (vs. methylcarbamoyl).
- Implications : Reduced ring size may decrease conformational flexibility, while the phenyl group could enhance π-π stacking interactions but reduce solubility .
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide (CAS 362681-00-3)
- Structure: Cyclohepta[b]thiophene with a cyano group at position 3 and propanamide at position 2.
- Key Differences: Cyano group (electron-withdrawing) replaces methylcarbamoyl (electron-donating), altering electronic properties.
- Implications: The cyano group may increase electrophilicity, affecting reactivity in biological systems .
Chromene-Based Carboxamide Derivatives
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)
- Structure: Pyranone core with a coumarin-linked carboxamide.
- Key Differences: Pyranone (6-membered) vs. chromene (benzopyran) and coumarin substituent vs. thiophene linkage.
- Activity: Exhibits MIC values of 8 µg/mL against Staphylococcus aureus and Candida krusei, outperforming other pyranone derivatives .
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Tetrahydrochromene fused with a chromene-carboxamide.
- Key Differences: Additional phenyl and cyano groups enhance steric bulk.
- Synthesis : Prepared via piperidine-catalyzed condensation, yielding 72–85% after recrystallization .
Thiophene-Isoxazole Hybrids
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structure: Isoxazole-thiophene hybrid with diethylaminophenyl carboxamide.
- Synthesis : Involves oxime formation, KCl/Oxone®-mediated cyclization, and hydrolysis (85% yield for final step) .
SAR Insights :
- Electron-Donating Groups: Methylcarbamoyl (target compound) may enhance membrane permeability vs. cyano or phenyl groups.
- Ring Size : Cyclohepta[b]thiophene’s 7-membered ring offers greater conformational flexibility than cyclopenta or chromene derivatives.
- Chromene vs.
Biological Activity
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the class of chromene derivatives. This class of compounds has garnered significant interest due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of Chromene Derivatives
Chromene derivatives are known for their broad spectrum of biological activities including:
- Anticancer
- Antimicrobial
- Antidiabetic
- Anticonvulsant
- Neuroprotective
The structure of chromenes allows for various modifications that can enhance their biological activity. The specific compound features a cyclohepta[b]thiophene moiety which may contribute unique properties compared to other chromenes.
-
Inhibition of Enzymatic Activity :
- Many chromene derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, studies have shown that certain 4H-chromenes exhibit inhibitory effects on protein kinases and acetylcholinesterase (AChE), which are crucial in cancer cell signaling and neurodegenerative diseases respectively .
- Induction of Apoptosis :
- Interaction with Cellular Targets :
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
| Study | Cell Line | % Inhibition | Concentration (μM) |
|---|---|---|---|
| Study A | PC3 (Prostate Cancer) | 63% | 25 |
| Study B | T47D (Breast Cancer) | 50% | 10 |
| Study C | HCT116 (Colon Cancer) | 41% | 20 |
These results indicate a promising anticancer profile, particularly in prostate and breast cancer models.
Antimicrobial Activity
The compound's antimicrobial properties are also noteworthy. In vitro studies have demonstrated significant inhibition against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Crolibulin™ : A related compound in clinical trials for the treatment of aggressive solid tumors demonstrated efficacy through similar mechanisms as those hypothesized for this compound. Its ability to inhibit tubulin polymerization suggests that our compound may exhibit comparable therapeutic effects .
- Neuroprotective Effects : Research into other chromene derivatives indicates potential neuroprotective activities through the inhibition of AChE and butyrylcholinesterase (BChE), which could be relevant for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
